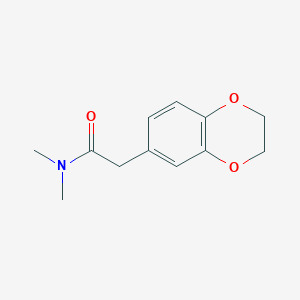

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide

Beschreibung

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system fused with an acetamide group

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSULGHVLRUYQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of benzodioxane oxides.

Reduction: Formation of benzodioxane amines.

Substitution: Formation of various substituted benzodioxane derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been evaluated for its potential to inhibit key enzymes involved in metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance, studies have shown that derivatives of this compound can inhibit α-glucosidase and acetylcholinesterase enzymes effectively.

Case Study: Enzyme Inhibition

In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 10 µM against α-glucosidase, suggesting its potential as a therapeutic agent for managing blood sugar levels in diabetic patients .

Antimicrobial Properties

The antimicrobial activity of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide has also been explored. Preliminary studies indicate efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessing antimicrobial properties revealed that the compound showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent years. Research has focused on its ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies involving breast and colon cancer cell lines indicated that the compound significantly inhibited cell proliferation with IC50 values around 5–10 µM . These findings highlight its potential as a lead compound for developing new anticancer therapies.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability.

Key Findings:

- Absorption : The compound demonstrates favorable absorption characteristics in vitro.

- Metabolism : Preliminary studies suggest hepatic metabolism primarily via cytochrome P450 enzymes.

- Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses in animal models.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide stands out due to its unique acetamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Biologische Aktivität

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, enzyme inhibitory properties, and potential therapeutic effects.

Synthesis

The synthesis of this compound involves several steps, including the preparation of intermediates through reactions with various sulfonamides and acetamides. A notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives. These derivatives are further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to produce the target compound .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds related to this compound. The synthesized compounds were screened against key enzymes such as α-glucosidase and acetylcholinesterase. The results indicated that some derivatives exhibited significant inhibitory activity, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their ability to modulate glucose metabolism and cholinergic signaling .

Table 1: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 Value (µM) | Therapeutic Potential |

|---|---|---|---|

| Compound A | α-Glucosidase | 12.5 | T2DM treatment |

| Compound B | Acetylcholinesterase | 15.0 | AD treatment |

| Compound C | α-Glucosidase | 8.0 | T2DM treatment |

Case Studies

Several case studies have explored the biological activity of similar compounds derived from the benzodioxin structure. For example, research has shown that certain benzodioxin derivatives possess anti-inflammatory and antitumor activities. In one study, a derivative demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The benzodioxin moiety is known for its ability to stabilize enzyme-substrate complexes or inhibit enzyme activity through competitive inhibition mechanisms. This interaction is crucial for its therapeutic applications in metabolic disorders and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide and its derivatives?

- Methodology : Synthesis typically involves multi-step reactions. For example:

Sulfonamide intermediate formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) to form a sulfonamide intermediate .

N-alkylation : Treat the intermediate with alkyl/aryl halides (e.g., 2-bromo-N-phenylacetamides) in N,N-dimethylformamide (DMF) using lithium hydride as a catalyst. Reactions are monitored by TLC for completion (~3–4 hours at 25°C) .

Purification : Products are precipitated on ice, filtered, washed, and air-dried. Purity is confirmed via IR, ¹H-NMR, and CHN analysis .

Q. How is the structural characterization of this compound and its derivatives performed?

- Methodology :

- Spectroscopic analysis : IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). ¹H-NMR confirms substituent positions (e.g., aromatic protons at δ 6.7–7.3 ppm) .

- Elemental analysis : CHN analysis validates empirical formulas (e.g., C₁₇H₁₈N₂O₄S for a derivative) .

- Comparative studies : Structural analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) are used as reference compounds .

Advanced Research Questions

Q. How do structural modifications influence enzyme inhibitory activity (e.g., α-glucosidase, acetylcholinesterase)?

- Methodology :

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl ring of acetamide derivatives. Assess inhibitory potency via enzyme assays (IC₅₀ values) .

- SAR insights : For example, para-substituted derivatives show enhanced α-glucosidase inhibition due to improved hydrophobic interactions with the enzyme’s active site .

- Cross-validation : Compare inhibitory activity against lipoxygenase or antibacterial targets to identify selectivity patterns .

Q. What computational methods are used to predict interactions between this compound and target enzymes?

- Methodology :

- Molecular docking : Use software like AutoDock to model binding poses in acetylcholinesterase (PDB ID: 4EY7). Key interactions include π-π stacking with Trp86 and hydrogen bonding with catalytic triad residues .

- In silico ADMET : Predict pharmacokinetic properties (e.g., LogP, bioavailability) using SwissADME or similar tools to prioritize derivatives for synthesis .

Q. How can researchers address discrepancies in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. crude extracts) and buffer conditions (pH, ionic strength) .

- Control experiments : Include reference inhibitors (e.g., acarbose for α-glucosidase) to calibrate activity measurements .

- Meta-analysis : Compare data across studies while accounting for structural differences (e.g., substituent effects on solubility) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodology :

- PPE protocols : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .

- Emergency procedures : For spills, absorb with inert material (e.g., sand) and ventilate the area. Seek medical attention for prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.